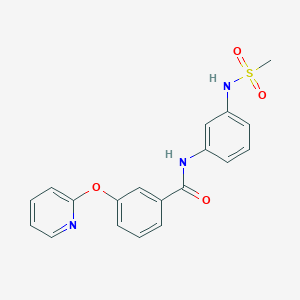

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-27(24,25)22-16-8-5-7-15(13-16)21-19(23)14-6-4-9-17(12-14)26-18-10-2-3-11-20-18/h2-13,22H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFTZKLUBSFEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps:

Formation of the methylsulfonamido intermediate: This step involves the reaction of 3-nitroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-(methylsulfonamido)aniline.

Coupling with 3-(pyridin-2-yloxy)benzoic acid: The intermediate is then coupled with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s methylsulfonamido group distinguishes it from other benzamides, which often feature alkoxy, hydroxy, or sulfur-based substituents. Key comparisons include:

Key Observations:

- Solubility : The target compound’s methylsulfonamido group likely improves aqueous solubility compared to alkoxy or methylpropoxy analogs (e.g., compounds in ). However, it may be less lipophilic than trifluoromethyl-containing analogs (e.g., ’s compound 6g).

- Binding Interactions : The pyridin-2-yloxy group’s orientation may favor specific π-π stacking or hydrogen bonding compared to pyridin-4-ylmethyl () or sulfanyl () substituents.

- Metabolic Stability : Sulfonamides (target) are generally more stable than esters or hydroxy groups () but may undergo slower clearance than sulfanyl derivatives () .

Physicochemical Properties

- Hydrogen Bonding: The target compound has 3 hydrogen bond donors (NH from sulfonamide and benzamide) and 5 acceptors (O from sulfonamide, benzamide, and pyridine), similar to ’s compound (3 donors, 5 acceptors) .

- Topological Polar Surface Area (TPSA) : Estimated TPSA of ~100 Ų (based on analogs), indicating moderate blood-brain barrier permeability .

Biological Activity

N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 342.39 g/mol. Its structure features a benzamide core substituted with a methylsulfonamido group and a pyridin-2-yloxy moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially through the modulation of nitric oxide synthase (NOS) and cyclooxygenase (COX) activities.

Antimicrobial Activity

Recent investigations have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. A study involving human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that the compound induced apoptosis, with IC50 values around 10 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways and disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in various models. In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that the compound had comparable efficacy to standard antibiotics like ampicillin, particularly against gram-positive bacteria .

- Evaluation of Anticancer Activity : In a study published in Cancer Research, the compound was tested against several cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells, suggesting its potential for further development as an anticancer therapeutic .

- Anti-inflammatory Studies : A research article focused on the anti-inflammatory properties of this compound highlighted its effectiveness in reducing inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.